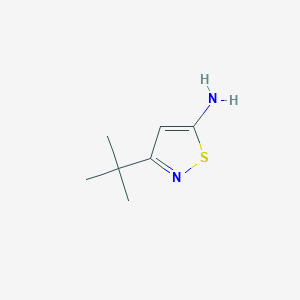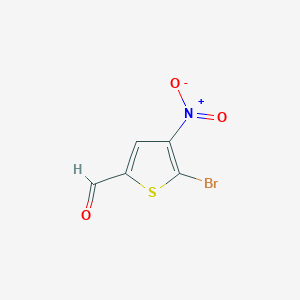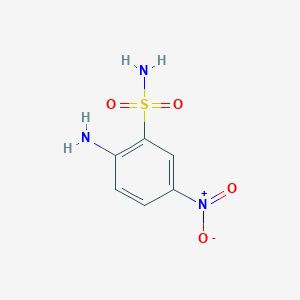![molecular formula C14H20N2O B1283689 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine CAS No. 904817-50-1](/img/structure/B1283689.png)
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to an octahydropyrrolo[1,2-a]pyrimidine core, making it a valuable material in various fields such as drug development, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the pyrrolo[1,2-a]pyrimidine ring system.
Substitution Reactions: Introducing the methoxyphenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Introduction of different functional groups to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is utilized in various scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 8A-(4-hydroxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
- 8A-(4-chlorophenyl)octahydropyrrolo[1,2-a]pyrimidine
- 8A-(4-nitrophenyl)octahydropyrrolo[1,2-a]pyrimidine
Uniqueness
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This makes it particularly suitable for specific applications in drug development and material science, where precise molecular interactions are crucial.
Propiedades
IUPAC Name |
8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLPQRIWNNHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCCN2CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587722 |
Source


|
| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-50-1 |
Source


|
| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)




